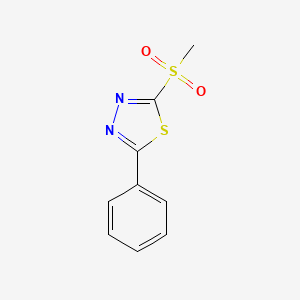

1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl-

Description

The compound 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl- is a heterocyclic molecule featuring a five-membered thiadiazole ring with two nitrogen atoms and one sulfur atom. Key substituents include a methylsulfonyl group (-SO₂CH₃) at position 2 and a phenyl group (-C₆H₅) at position 5. These functional groups confer distinct chemical and biological properties:

- Methylsulfonyl: Enhances lipophilicity, metabolic stability, and hydrogen-bonding capacity .

- Phenyl: Contributes to π-π stacking interactions with biological targets, influencing binding affinity .

Properties

CAS No. |

86738-35-4 |

|---|---|

Molecular Formula |

C9H8N2O2S2 |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

2-methylsulfonyl-5-phenyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C9H8N2O2S2/c1-15(12,13)9-11-10-8(14-9)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

AFKSITGTMMVRQX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with a sulfonyl chloride in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of 2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are used under controlled conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring with a methylsulfonyl group and a phenyl substituent. Its molecular formula is , with a molecular weight of approximately 240.3 g/mol. The unique structural properties enhance its solubility and stability, making it suitable for various biological applications.

Medicinal Chemistry Applications

1,3,4-Thiadiazole derivatives have demonstrated significant biological activities , particularly in the following areas:

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit promising antimicrobial properties against various bacterial strains.

- In Vitro Studies : The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it effectively inhibits Klebsiella pneumoniae and Staphylococcus epidermidis.

- Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated MIC values as low as 32.6 μg/mL against E. coli, outperforming standard antibiotics like streptomycin.

| Bacterial Strain | MIC (μg/mL) | Compound Tested |

|---|---|---|

| Klebsiella pneumoniae | 32.6 | 1,3,4-Thiadiazole derivative A |

| Staphylococcus aureus | 25.0 | 1,3,4-Thiadiazole derivative B |

| Escherichia coli | 47.5 | Standard Antibiotic (Streptomycin) |

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied.

- Cell Lines Tested : Notable studies have highlighted effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells.

- Mechanism of Action : The anticancer activity is attributed to the compounds' ability to induce cell cycle arrest and apoptosis in tumor cells by down-regulating key proteins involved in cell proliferation and survival pathways.

Case Study: Anticancer Efficacy

A recent study synthesized several derivatives of 1,3,4-thiadiazole and evaluated their anticancer effects using in vitro assays on LoVo (colon carcinoma) and MCF-7 (breast cancer) cells. The results indicated that certain derivatives significantly reduced cell viability at concentrations below 50% after 48 hours of treatment.

Materials Science Applications

The unique structural properties of 1,3,4-thiadiazole make it suitable for use in the development of advanced materials:

- Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Coatings : Its chemical stability allows for applications in protective coatings that require resistance to environmental degradation.

Biological Studies

1,3,4-thiadiazole has been utilized in studies investigating the mechanisms of action of sulfone derivatives and their effects on biological systems. These studies contribute to understanding how modifications to the thiadiazole structure can influence biological activity.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.

Anti-inflammatory Activity: It inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Key Structural and Functional Differences

a) Sulfonyl vs. Thio Groups

- Methylsulfonyl (-SO₂CH₃) : This electron-withdrawing group improves oxidative stability and hydrogen-bonding interactions, making the compound more resistant to metabolic degradation compared to methylthio (-SCH₃) derivatives .

- Methylthio (-SCH₃) : While less stable, this group retains antimicrobial activity but with reduced bioavailability .

b) Substituent Position and Electronic Effects

- Chlorophenyl vs. Phenyl : Chlorine at the para position (4-chlorophenyl) enhances cytotoxicity by modulating electron density on the phenyl ring, facilitating interactions with DNA or enzymes .

- Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects, increasing resistance to enzymatic breakdown and enhancing antifungal activity .

c) Amino Group Substitution

Research Findings and Mechanistic Insights

a) Antimicrobial Activity

- 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl- exhibits broader antimicrobial activity compared to methylthio analogs due to its stability and membrane permeability .

- In contrast, 2-amino-5-phenyl-1,3,4-thiadiazole targets bacterial enzymes like dihydrofolate reductase, showing selective toxicity .

b) Anticancer Potential

- The phenyl group enables π-π interactions with tyrosine kinases or DNA intercalation, while the methylsulfonyl group enhances cellular uptake. This dual effect is absent in non-phenyl derivatives like 5-(trifluoromethyl)-1,3,4-thiadiazole .

c) Metabolic Stability

- Methylsulfonyl and trifluoromethyl substituents significantly improve metabolic stability compared to thio or amino groups, as demonstrated in pharmacokinetic studies .

Biological Activity

1,3,4-Thiadiazole derivatives, particularly 2-(methylsulfonyl)-5-phenyl-, have garnered significant attention due to their diverse biological activities. This article synthesizes recent findings on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound 1,3,4-thiadiazole, characterized by a five-membered ring containing sulfur and nitrogen atoms, exhibits a unique mesoionic nature that enhances its ability to penetrate cellular membranes. This property is crucial for its interaction with various biological targets such as proteins and nucleic acids.

Antimicrobial Activity

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes critical for bacterial survival, leading to cell death. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

- Research Findings : A study evaluated several 1,3,4-thiadiazole derivatives for their antibacterial activity using the disc diffusion method against strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial effects, particularly with derivatives that contained halogen substitutions on the phenyl ring .

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Pseudomonas aeruginosa | 12 | 128 µg/mL |

Anti-inflammatory Activity

- Mechanism : The compound has been shown to inhibit cyclooxygenase (COX) enzymes which play a key role in the inflammatory response. By reducing the production of pro-inflammatory mediators, it can potentially alleviate conditions associated with chronic inflammation.

- Case Studies : In experimental models of inflammation, treatment with this thiadiazole derivative resulted in a marked decrease in inflammatory markers compared to untreated controls .

Anticancer Activity

- In Vitro Studies : Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives against various cancer cell lines. For example, compounds demonstrated significant growth inhibition in breast cancer (MCF-7) cells with IC50 values as low as 0.28 µg/mL .

- Mechanisms of Action :

| Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.28 | G2/M phase arrest |

| HepG2 (Liver) | 9.6 | Apoptosis induction |

| LoVo (Colon) | 2.44 | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.